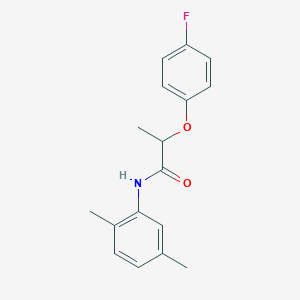

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Description

N-(2,5-Dimethylphenyl)-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-fluorophenoxy group at the second carbon and a 2,5-dimethylphenyl group attached to the nitrogen atom. The 2,5-dimethylphenyl moiety and 4-fluorophenoxy group are critical for modulating lipophilicity and electronic properties, which influence binding affinity and biological activity .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDWQBVFUYCUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide features a propanamide backbone with substituents that include a 2,5-dimethylphenyl group and a 4-fluorophenoxy group. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:

- Hydrogen Bond Formation : The amide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The fluorophenyl group facilitates interactions with hydrophobic pockets in proteins, influencing their conformation and function.

Biological Activities

Research has indicated that N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth through modulation of cell signaling pathways involved in apoptosis and proliferation.

- Antimicrobial Properties : Similar compounds have shown efficacy against multidrug-resistant pathogens, indicating potential for broader antimicrobial applications .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that modifications in the phenyl ring significantly affect IC50 values. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.65 to 2.41 µM against breast cancer cells (MCF-7) .

- Antimicrobial Activity : Research on derivatives of the 2,5-dimethylphenyl scaffold has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These studies suggest a mechanism involving inhibition of critical enzymes required for microbial survival .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 - 2.41 | |

| Antimicrobial | S. aureus | <10 | |

| Antimicrobial | E. faecium | <5 |

Table 2: Mechanism Insights

| Mechanism | Description | References |

|---|---|---|

| Hydrogen Bonding | Interaction with target enzymes/receptors | |

| Hydrophobic Interactions | Binding to protein pockets influencing activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide, focusing on substituent variations, physicochemical properties, and biological activities:

Key Observations:

Substituent Position Effects: The 2,5-dimethylphenyl group (as in the target compound and 7f ) enhances lipophilicity compared to 3,5-dimethylphenyl analogs. This positional difference impacts steric interactions and binding to biological targets, as seen in PET-inhibiting activities .

Biological Activity: N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrates that the 2,5-dimethyl substitution is favorable for PET inhibition in spinach chloroplasts . Although direct data for the target compound are unavailable, its structural similarity suggests comparable activity.

Physicochemical Properties :

- Melting points vary significantly with substituents. For example, 7f has a high melting point (178°C), likely due to crystalline packing enhanced by its rigid thiazole-oxadiazole chain.

- Molecular weights range from 308–413 g/mol, with higher values correlating with bulkier substituents (e.g., dimethoxyphenyl in ).

Phenoxy Group Modifications: Replacement of 4-fluorophenoxy (target compound) with 4-chloro-3,5-dimethylphenoxy (as in ) introduces steric hindrance and alters halogen bonding, which may affect solubility and target selectivity.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 2,5-dimethylphenyl group is optimal for PET inhibition, while electron-withdrawing phenoxy substituents (e.g., 4-fluoro) enhance activity .

- Environmental and Agricultural Relevance: Analogs like those in are promising herbicides due to their PET-inhibiting properties, though toxicity to non-target organisms requires further study.

- Synthetic Flexibility : Microwave-assisted synthesis (used in ) and modular substituent incorporation (e.g., thiazole-oxadiazole in ) enable rapid diversification for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.